molecular formula C28H18ClN5O2S3 B2565903 2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 670273-87-7

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No. B2565903
CAS RN: 670273-87-7
M. Wt: 588.12
InChI Key: WSJCSAOJVILKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, are not specified in the available literature .

Scientific Research Applications

Glutaminase Inhibition

A study explored the synthesis and pharmacological evaluation of analogs similar to "2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide," focusing on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This research highlighted the therapeutic potential of GLS inhibition in treating cancer, where certain analogs showed comparable potency to BPTES, with improvements in aqueous solubility and efficacy in inhibiting tumor growth in both in vitro and mouse xenograft models (Shukla et al., 2012).

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives, which share a core structural motif with the query compound, evaluated their antitumor activity against human breast adenocarcinoma cell lines. Among the new derivatives synthesized, one specifically demonstrated significant activity, indicating the potential utility of these compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Another study focused on the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. This research aimed to develop new compounds with moderate to good activity against both gram-positive and gram-negative bacteria, indicating the importance of structural and physicochemical parameters in enhancing antimicrobial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Structural Characterization

Studies also include the structural characterization of compounds closely related to the query molecule. For example, research on the crystal structures of certain N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into the molecular geometry and intermolecular interactions, contributing to the understanding of how structural features may influence biological activity (Boechat et al., 2011).

Safety And Hazards

As this compound is intended for research use only, it should be handled with care. Always follow standard laboratory safety procedures when handling this compound.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Additionally, more research could be done to optimize its synthesis and to study its physical and chemical properties in more detail .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18ClN5O2S3/c29-19-13-11-17(12-14-19)21-15-37-25-23(21)26(36)34(20-9-5-2-6-10-20)28(32-25)38-16-22(35)30-27-31-24(39-33-27)18-7-3-1-4-8-18/h1-15H,16H2,(H,30,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJCSAOJVILKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

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